molecular formula C27H22F3N3O5 B10902069 3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10902069
M. Wt: 525.5 g/mol
InChI Key: QQHYAQUYNOOSLO-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-11-[5-(3-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, furan, and trifluoroacetyl

Preparation Methods

The synthesis of 3,3-DIMETHYL-11-[5-(3-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core dibenzo[b,e][1,4]diazepin-1-one structure, followed by the introduction of the furan, nitrophenyl, and trifluoroacetyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The trifluoroacetyl group can be replaced with other acyl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3-DIMETHYL-11-[5-(3-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furan and trifluoroacetyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepin-1-one derivatives with different substituents. Compared to these compounds, 3,3-DIMETHYL-11-[5-(3-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to the presence of the trifluoroacetyl group, which can enhance its stability and reactivity. Other similar compounds include:

Properties

Molecular Formula

C27H22F3N3O5

Molecular Weight

525.5 g/mol

IUPAC Name

9,9-dimethyl-6-[5-(3-nitrophenyl)furan-2-yl]-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22F3N3O5/c1-26(2)13-18-23(20(34)14-26)24(22-11-10-21(38-22)15-6-5-7-16(12-15)33(36)37)32(25(35)27(28,29)30)19-9-4-3-8-17(19)31-18/h3-12,24,31H,13-14H2,1-2H3

InChI Key

QQHYAQUYNOOSLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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